(octylsulfanyl)methyl N'-cyano-N-phenylcarbamimidothioate
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Overview
Description
(E)-N’-CYANO-N-PHENYL{[(OCTYLSULFANYL)METHYL]SULFANYL}METHANIMIDAMIDE is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both cyano and phenyl groups, contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-CYANO-N-PHENYL{[(OCTYLSULFANYL)METHYL]SULFANYL}METHANIMIDAMIDE typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of catalysts such as copper complexes, which facilitate the formation of the desired sulfur-nitrogen bonds .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of microwave activation has been shown to enhance reaction rates and yields, making it a viable option for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-CYANO-N-PHENYL{[(OCTYLSULFANYL)METHYL]SULFANYL}METHANIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(E)-N’-CYANO-N-PHENYL{[(OCTYLSULFANYL)METHYL]SULFANYL}METHANIMIDAMIDE has found applications in various scientific research fields:
Mechanism of Action
The mechanism by which (E)-N’-CYANO-N-PHENYL{[(OCTYLSULFANYL)METHYL]SULFANYL}METHANIMIDAMIDE exerts its effects involves the formation of stable complexes with target molecules. The sulfur-nitrogen bonds in the compound facilitate interactions with various molecular targets, including enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds also contain sulfur-nitrogen bonds and have similar applications in drug design and materials science.
Sulfenamides: These are structurally related compounds that are widely used in the pharmaceutical industry.
Uniqueness
What sets (E)-N’-CYANO-N-PHENYL{[(OCTYLSULFANYL)METHYL]SULFANYL}METHANIMIDAMIDE apart from these similar compounds is its unique combination of cyano and phenyl groups, which confer distinct reactivity and functionality. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H25N3S2 |
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Molecular Weight |
335.5 g/mol |
IUPAC Name |
octylsulfanylmethyl N-cyano-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C17H25N3S2/c1-2-3-4-5-6-10-13-21-15-22-17(19-14-18)20-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13,15H2,1H3,(H,19,20) |
InChI Key |
VKTLEKQKLLRTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCSC(=NC1=CC=CC=C1)NC#N |
Origin of Product |
United States |
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